Product packaging for 1-n-Butyl-4-(ethylthio)benzene(Cat. No.:CAS No. 216393-65-6)

1-n-Butyl-4-(ethylthio)benzene

Cat. No.: B1599573
CAS No.: 216393-65-6
M. Wt: 194.34 g/mol
InChI Key: KJPCRLLXIOTRAN-UHFFFAOYSA-N
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Description

Overview of Research Trajectories for Alkylthiobenzene Derivatives

Research into alkylthiobenzene derivatives has followed several key trajectories, driven by their versatile chemical nature and potential applications. A significant area of investigation has been the development of novel synthetic methodologies for the formation of the C-S bond. Traditional methods often involve the coupling of aryl halides with thiols, but more recent research has focused on developing milder, more efficient, and environmentally benign catalytic systems.

Another important research avenue is the exploration of the physical and chemical properties of these compounds. This includes studies into their liquid crystalline behavior, as the introduction of sulfur-containing linkages can influence the mesophase formation and transition temperatures of liquid crystal materials. nih.govmdpi.comrsc.org The investigation of their photophysical properties is also an active area of research. nih.gov

Furthermore, the potential biological activities of alkylthiobenzene derivatives are of considerable interest. The lipophilicity and electronic properties conferred by the alkyl and thioether groups can lead to interactions with biological targets, making them candidates for drug discovery and development.

Rationale and Scope of the Academic Research Outline for 1-n-Butyl-4-(ethylthio)benzene

The focused academic research on this compound is underpinned by a clear rationale. By concentrating on a single, well-defined molecule, researchers can conduct in-depth studies to generate a comprehensive dataset of its chemical and physical properties. This detailed characterization serves as a valuable benchmark for understanding the broader class of 1,4-dialkylthiobenzene derivatives.

The scope of such an academic outline would typically encompass:

Synthesis and Purification: Development and optimization of a reliable synthetic route to produce high-purity this compound. This would involve detailed procedural descriptions and characterization of the final product.

Physicochemical Characterization: Thorough determination of its fundamental physical properties.

Spectroscopic Analysis: Comprehensive analysis using various spectroscopic techniques to unambiguously confirm the molecular structure and provide a detailed electronic and vibrational profile.

This systematic approach allows for the creation of a robust and reliable set of data that can be used by the wider scientific community for comparative studies, computational modeling, and the rational design of new materials and molecules with desired properties.

Data for this compound

IdentifierValue
CAS Number 216393-65-6
Molecular Formula C₁₂H₁₈S
Molecular Weight 194.34 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18S B1599573 1-n-Butyl-4-(ethylthio)benzene CAS No. 216393-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4-ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-3-5-6-11-7-9-12(10-8-11)13-4-2/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPCRLLXIOTRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426514
Record name 1-n-Butyl-4-(ethylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-65-6
Record name 1-n-Butyl-4-(ethylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 1 N Butyl 4 Ethylthio Benzene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 1-n-Butyl-4-(ethylthio)benzene, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are employed to assign proton and carbon signals and to establish connectivity within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the n-butyl and ethyl groups. The para-substitution pattern of the benzene (B151609) ring leads to a characteristic AA'BB' system for the aromatic protons, which often appears as two sets of doublets. The chemical shifts are influenced by the electron-donating nature of the sulfur atom and the alkyl group.

The protons of the ethylthio group will present as a quartet for the methylene (B1212753) protons (adjacent to the sulfur and a methyl group) and a triplet for the terminal methyl protons. Similarly, the n-butyl group will show a triplet for the methylene protons attached to the benzene ring, a sextet for the subsequent methylene group, a sextet for the next methylene group, and a terminal triplet for the methyl group.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the para-disubstituted ring, only four signals are expected for the aromatic carbons. The carbons directly bonded to the alkyl and thioether groups will have distinct chemical shifts from the other aromatic carbons. The aliphatic carbons of the n-butyl and ethyl groups will also show characteristic signals in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shift Assignments for this compound:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic (H-2, H-6)7.10-7.20d~8.0
Aromatic (H-3, H-5)7.20-7.30d~8.0
-S-CH₂ -CH₃2.85-2.95q~7.4
-S-CH₂-CH₃ 1.25-1.35t~7.4
Ar-CH₂ -(CH₂)₂-CH₃2.55-2.65t~7.6
Ar-CH₂-CH₂ -CH₂-CH₃1.55-1.65sextet~7.5
Ar-(CH₂)₂-CH₂ -CH₃1.30-1.40sextet~7.5
Ar-(CH₂)₃-CH₃ 0.90-1.00t~7.3

Predicted ¹³C NMR Chemical Shift Assignments for this compound:

CarbonPredicted Chemical Shift (ppm)
Aromatic (C-1)140-142
Aromatic (C-4)135-137
Aromatic (C-2, C-6)128-130
Aromatic (C-3, C-5)129-131
-S-CH₂ -CH₃26-28
-S-CH₂-CH₃ 14-16
Ar-CH₂ -(CH₂)₂-CH₃35-37
Ar-CH₂-CH₂ -CH₂-CH₃33-35
Ar-(CH₂)₂-CH₂ -CH₃22-24
Ar-(CH₂)₃-CH₃ 13-15

Advanced 2D NMR Techniques for Connectivity and Stereochemical Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For instance, the triplet of the ethyl group's methyl protons would show a cross-peak with the quartet of the methylene protons. Similarly, the protons of the n-butyl chain would exhibit sequential correlations.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the aromatic protons to the aromatic carbons and the aliphatic protons to their respective carbons in the ethyl and n-butyl chains.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for confirming the substitution pattern on the benzene ring. For example, the protons of the methylene group attached to the benzene ring (from the n-butyl group) would show a correlation to the aromatic carbon C-1 and C-2/C-6.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact molecular mass of this compound. This allows for the determination of its elemental formula with high accuracy, confirming the presence of carbon, hydrogen, and sulfur in the expected ratios. The calculated exact mass for C₁₂H₁₈S is 194.1129 Da. HRMS provides strong evidence for the molecular formula of the compound.

Interpretation of Fragmentation Patterns and Mechanistic Pathways

In the mass spectrometer, this compound will be ionized and then fragmented. The analysis of these fragments provides structural information. Key fragmentation pathways would likely include:

Benzylic cleavage: Loss of a propyl radical from the n-butyl group to form a stable benzylic cation at m/z 151. This is often a very prominent peak in alkylbenzenes.

Cleavage of the ethyl group from sulfur: Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 165.

McLafferty-type rearrangement: For the n-butyl group, a rearrangement involving the transfer of a gamma-hydrogen to the aromatic ring followed by the elimination of propene would lead to a fragment at m/z 152.

Loss of the entire n-butyl group: Cleavage of the bond between the benzene ring and the n-butyl group would result in a fragment at m/z 137.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zPredicted Fragment
194[M]⁺ (Molecular Ion)
165[M - C₂H₅]⁺
151[M - C₃H₇]⁺
137[M - C₄H₉]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds.

The IR spectrum of this compound would show characteristic absorption bands for the aromatic ring and the aliphatic chains.

Aromatic C-H stretching: Aromatic C-H bonds typically absorb in the region of 3000-3100 cm⁻¹. libretexts.org

Aliphatic C-H stretching: The C-H bonds of the n-butyl and ethyl groups will show strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will appear as a series of bands in the 1450-1600 cm⁻¹ range. libretexts.org

C-H Bending: Out-of-plane C-H bending vibrations for a para-disubstituted benzene ring typically show a strong absorption in the 800-840 cm⁻¹ region. spectroscopyonline.com

C-S Stretching: The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group
3000-3100Aromatic C-H Stretch
2850-2960Aliphatic C-H Stretch
1450-1600Aromatic C=C Stretch
800-840para-Disubstituted Benzene C-H Out-of-Plane Bend
600-800C-S Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

No specific UV-Vis absorption spectra for this compound, detailing its electronic transitions and absorption maxima (λmax), have been found in the reviewed literature. Such a spectrum would be expected to show absorptions in the ultraviolet region, characteristic of the benzene ring. The presence of the n-butyl and ethylthio substituents would influence the position and intensity of these absorption bands.

Advanced Microscopy and Elemental Analysis Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanostructural Analysis

There are no published studies that have utilized Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to investigate the morphology or nanostructure of this compound. These techniques would be valuable for visualizing the surface topography and internal structure if the compound were, for example, formulated into a specific morphology or used to create nanostructures.

Energy Dispersive Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemistry

Specific Energy Dispersive Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS) data for this compound are not available in the public domain. EDS analysis would be expected to confirm the presence of carbon and sulfur. XPS would provide more detailed information about the chemical states of these elements, for instance, distinguishing the sulfur in the ethylthio group from other potential sulfur species.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

While GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds, no specific GC-MS chromatograms or mass spectra for this compound have been published. A GC-MS analysis would be instrumental in determining the purity of a sample, identifying potential isomers, and elucidating the fragmentation pattern of the molecule, which is crucial for its unequivocal identification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For non-volatile compounds like this compound, HPLC is an indispensable tool, offering high resolution and sensitivity. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

The analysis of this compound is typically performed using reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. A common choice for the stationary phase is a C18-bonded silica (B1680970) column, which provides excellent hydrophobic interaction with the n-butyl and ethylthio groups of the target molecule.

In a representative analytical approach, a C18 column is employed with a gradient elution system. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. The gradient starts with a higher proportion of water and gradually increases the concentration of acetonitrile. This gradient ensures the efficient elution of the compound from the column, providing a sharp and symmetrical peak. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the benzene ring of the compound exhibits maximum absorbance.

For sulfur-containing aromatic compounds, specialized columns, such as those with a biphenyl (B1667301) stationary phase, can offer enhanced retention and selectivity due to π-π interactions between the aromatic rings of the analyte and the stationary phase. chromatographyonline.com This can be particularly advantageous for resolving complex mixtures containing similar structures.

The following table summarizes a typical set of HPLC conditions for the analysis of this compound.

Table 1: HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A in 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detector DAD at 254 nm
Retention Time ~12.5 min

This is an interactive data table. You can sort and filter the data.

Research findings on analogous alkyl aryl sulfides demonstrate that RP-HPLC methods are robust and reproducible for their quantification. The retention time of this compound is influenced by the hydrophobicity imparted by the n-butyl group and the polarity of the ethylthio group. The precise retention time can be modulated by adjusting the mobile phase composition and the gradient slope.

The use of HPLC coupled with mass spectrometry (HPLC-MS) can provide further structural confirmation by yielding the molecular weight of the compound. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for compounds of this nature. nist.gov

Theoretical and Computational Chemistry Studies on 1 N Butyl 4 Ethylthio Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 1-n-Butyl-4-(ethylthio)benzene, these calculations can provide invaluable insights into its intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netrsc.org It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations would be employed to determine the optimized geometry of this compound, corresponding to its most stable three-dimensional arrangement of atoms.

From the optimized geometry, various electronic properties can be calculated. These include the total energy, which indicates the molecule's stability, and the distribution of electron density, which reveals the location of electron-rich and electron-poor regions. This information is crucial for understanding the molecule's polarity and its potential for intermolecular interactions. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometric Parameters for this compound using DFT

ParameterBond/AngleHypothetical Value
Bond LengthC-S (Aryl-S)1.78 Å
S-C (S-Ethyl)1.82 Å
C-C (in Benzene (B151609) Ring)1.39 - 1.41 Å
C-C (n-Butyl Chain)1.53 - 1.54 Å
Bond AngleC-S-C105°
Aryl-C-S120°
Dihedral AngleC-C-S-C90° (Illustrative)

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. acs.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the benzene ring, while the LUMO would be distributed over the aromatic system.

Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalHypothetical Energy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between filled and vacant orbitals within a molecule, providing insights into intramolecular charge transfer and hyperconjugative interactions. acs.orgnih.gov NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. acs.org

For this compound, NBO analysis would be used to quantify the delocalization of electron density from the lone pairs of the sulfur atom to the antibonding orbitals of the benzene ring (a p-type lone pair to π* interaction). It would also reveal hyperconjugative interactions between the σ bonds of the n-butyl and ethyl groups and the π system of the benzene ring. The stabilization energy (E(2)) associated with these interactions indicates their strength. nih.gov

Hypothetical NBO Analysis Results for this compound

Donor NBOAcceptor NBOHypothetical E(2) (kcal/mol)
LP (S)π* (C-C) of Benzene5.2
σ (C-H of Butyl)π* (C-C) of Benzene0.8
σ (C-H of Ethyl)σ* (S-C)1.5

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations would be invaluable for exploring its conformational landscape. The n-butyl and ethyl groups can rotate around the C-C and C-S single bonds, leading to a variety of possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them. thermofisher.com

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with itself or with other molecules in a condensed phase (e.g., in a solvent or as part of a larger assembly). These simulations can provide information on how the molecules pack together and the nature of the non-covalent interactions, such as van der Waals forces and π-π stacking, that govern these interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, key spectroscopic properties that could be predicted include:

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can aid in the interpretation of experimental NMR data.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the molecule can be calculated using DFT. This allows for the prediction of the infrared (IR) and Raman spectra, which can be used to identify the characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This would provide information about the electronic transitions, such as the π-π* transitions within the benzene ring.

Computational Assessment of Reaction Pathways and Energetics

Computational chemistry can be used to explore the potential reaction pathways of this compound and to calculate the energetics associated with these reactions. For example, one could investigate the mechanism of oxidation at the sulfur atom, a common reaction for thioethers.

By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is crucial for understanding the kinetics and thermodynamics of the reaction. For instance, the reaction pathway for the formation of the corresponding sulfoxide (B87167) and sulfone could be computationally explored to determine the feasibility of these oxidation reactions.

Reaction Chemistry and Mechanisms Involving 1 N Butyl 4 Ethylthio Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 1-n-Butyl-4-(ethylthio)benzene is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. tcu.edu The rate and regioselectivity of these substitutions are governed by the electronic properties of the substituents already present on the ring—in this case, the n-butyl group and the ethylthio group.

Both the alkyl (n-butyl) and the thioether (ethylthio) groups are generally considered activating groups, meaning they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org These groups are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. libretexts.orglibretexts.org

Given that the n-butyl and ethylthio groups are para to each other in this compound, the substitution pattern for incoming electrophiles will be directed to the positions ortho to these two groups. The specific outcome of an EAS reaction will depend on the nature of the electrophile and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Oxidation Reactions of the Thioether Moiety and Alkyl Chain

The sulfur atom of the ethylthio group and the benzylic position of the n-butyl group are prone to oxidation under various conditions.

Selective Oxidation of the Ethylthio Group (Sulfoxides, Sulfones)

The thioether functional group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and the stoichiometry. acsgcipr.org The oxidation of sulfides is a common and important transformation in organic synthesis. acsgcipr.org

The use of mild oxidizing agents and careful control of reaction conditions, such as using one equivalent of the oxidant, can favor the formation of the corresponding sulfoxide, 1-n-Butyl-4-(ethylsulfinyl)benzene. organic-chemistry.org A variety of reagents can be employed for this selective oxidation. organic-chemistry.org

Stronger oxidizing conditions or the use of excess oxidant will typically lead to the formation of the sulfone, 1-n-Butyl-4-(ethylsulfonyl)benzene. organic-chemistry.org Reagents such as hydrogen peroxide, often in the presence of a catalyst, or urea-hydrogen peroxide can be effective for this transformation. organic-chemistry.orgresearchgate.net Biocatalytic methods using microorganisms have also been developed for the oxidation of sulfides to sulfones. orientjchem.org

Table 1: Oxidation Products of this compound

ReactantOxidation ProductOxidation State of Sulfur
This compound1-n-Butyl-4-(ethylsulfinyl)benzene (Sulfoxide)+2
This compound1-n-Butyl-4-(ethylsulfonyl)benzene (Sulfone)+4

Oxidation at the Benzylic Position

The benzylic carbon of the n-butyl group—the carbon atom directly attached to the benzene ring—is also a site for oxidation. The benzylic C-H bond is weaker than other alkyl C-H bonds, making it more susceptible to radical-mediated reactions. masterorganicchemistry.com

Oxidation at the benzylic position can lead to the formation of a ketone. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can be used for this purpose. masterorganicchemistry.com The reaction proceeds through the homolytic cleavage of the benzylic C-H bond. masterorganicchemistry.com It is important to note that such strong oxidizing conditions might also affect the thioether group, potentially leading to a mixture of products.

Cleavage and Rearrangement Reactions of the Carbon-Sulfur and Alkyl Bonds

The carbon-sulfur bond in thioethers can be cleaved under certain conditions. For instance, reactions involving metal carbonyls have been shown to mediate the cleavage of C-S bonds in related aromatic sulfur compounds. rsc.org Additionally, reactions of certain sulfoxides with N-halosuccinimides can lead to C-S bond cleavage. rsc.org

Catalytic Transformations of this compound

While specific examples involving this compound are not prevalent in the literature, the structural motifs present in the molecule suggest its potential involvement in various catalytic processes.

Role in Homogeneous Catalysis

Aromatic compounds and thioethers can act as ligands or substrates in homogeneous catalysis. For example, palladium-catalyzed reactions are widely used for the formation of C-C and C-heteroatom bonds, and aromatic compounds are common substrates. researchgate.net The development of efficient catalysts is crucial for these transformations. researchgate.net

Research on Heterogeneous Catalysis Applications of this compound Inconclusive

Despite a thorough review of available scientific literature, no specific research findings detailing the heterogeneous catalysis applications of the chemical compound this compound have been identified.

While the broader field of heterogeneous catalysis is extensive, particularly in areas such as C-C and C-S cross-coupling reactions, specific studies focusing on the catalytic use of this compound are not present in the surveyed resources. nih.govwikipedia.orgresearchgate.net The synthesis of aryl sulfides, the chemical class to which this compound belongs, is a well-documented area of research. These syntheses often employ transition metal catalysts, including palladium, nickel, and copper. researchgate.netrsc.org However, these methods are predominantly described as homogeneous catalysis, where the catalyst is in the same phase as the reactants.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers advantages such as easier catalyst recovery and product purification. wikipedia.orgbarnesandnoble.com Common heterogeneous catalysts include metals supported on materials like carbon, silica (B1680970), or alumina. nih.govbarnesandnoble.com While the metals used in the homogeneous synthesis of aryl sulfides (e.g., palladium) are also used in heterogeneous catalysts, the available literature does not specify their application in reactions directly involving this compound.

Therefore, the section on "" with a focus on "Heterogeneous Catalysis Applications" cannot be populated with detailed research findings, reaction mechanisms, or data tables as per the specified outline, due to the absence of direct research on this topic.

Advanced Applications and Functional Materials Derived from 1 N Butyl 4 Ethylthio Benzene

Research into Liquid Crystalline Properties and Applications

While direct studies on the liquid crystalline behavior of 1-n-butyl-4-(ethylthio)benzene itself are not prominent, extensive research into structurally related molecules highlights the critical role of the thioether (C-S-C) linkage in designing novel liquid crystal (LC) materials. The thioether bond's smaller angle compared to ether (C-O-C) or methylene (B1212753) (C-CH2-C) linkages promotes more bent molecular geometries, which is a key factor in the formation of unconventional mesophases like the twist-bend nematic (NTB) phase. rsc.org

Scientists have successfully developed twist-bend nematogens from dimers and trimers containing thioether linkages. rsc.orgnih.gov These materials often exhibit broad temperature ranges for their liquid crystalline phases, sometimes extending down to room temperature, and show enhanced glass-forming ability. rsc.org For instance, research on cyanobiphenyl-based dimers and trimers with thioether groups has demonstrated the formation of stable NTB and smectic A (SmA) phases. rsc.orgnih.gov The specific phase behavior often shows a dependence on the length and parity (odd or even number of carbons) of the flexible spacers connecting the rigid mesogenic units. nih.govscispace.com

The high polarizability of the sulfur atom in the thioether linkage is another crucial feature. rsc.org It can lead to strong intermolecular S-S contacts and contribute to properties like high, temperature-dependent birefringence. rsc.org These findings suggest that this compound could serve as a valuable precursor or building block for creating new, more complex liquid crystalline molecules. By functionalizing the benzene (B151609) ring and incorporating it into dimeric or oligomeric structures, it may be possible to engineer novel materials with tailored mesophase behavior for advanced optical and display applications.

Table 1: Phase Transition Behavior of Thioether-Containing Liquid Crystal Dimers Phase transitions are denoted as Cr (Crystal), N (Nematic), NTB (Twist-Bend Nematic), and Iso (Isotropic Liquid). Data is presented as Transition Temperature in °C.

Compound SeriesSpacer Length (n)Heating Transitions (°C)Cooling Transitions (°C)Reference
(CN)AzoSnSCB3Cr 83.8 N 115.9 IsoIso 115.9 N 70 NTB scispace.com
(CN)AzoSnSCB5Cr 82.3 N 137.0 IsoIso 137.0 N 98.2 NTB scispace.com
(CN)AzoSnSCB7G 15.7 N 140.5 IsoIso 140.5 N 101.4 NTB scispace.com

Development of New Solvents and Research into Industrial Applications

Alkyl aryl sulfides, the class of compounds to which this compound belongs, are recognized for their importance in various industrial contexts. nih.govorganic-chemistry.org They are found in fossil fuels and serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govbeilstein-journals.org The synthesis of aryl sulfides is a significant area of research in organic chemistry, with methods being developed to create these molecules efficiently and with high functional group tolerance. organic-chemistry.org

The physical properties of this compound, such as its liquid state at room temperature and its substituted benzene structure, suggest its potential as a specialty solvent or a component in solvent mixtures. Its application could be in processes requiring a solvent with specific polarity, refractive index, or thermal stability. Furthermore, related structures have been investigated as stationary phases in gas chromatography for the separation of aromatic isomers, indicating a potential application for this compound in analytical and separation sciences. researchgate.net

Precursor in Material Science and Organic Electronics Research

The molecular structure of this compound makes it an attractive starting point for the synthesis of more complex functional materials. The butyl and ethyl groups enhance solubility in organic solvents, which is crucial for solution-based processing of materials, while the thioether-substituted benzene core provides the electronic properties necessary for applications in organic electronics. sigmaaldrich.commdpi.com

The field of organic electronics actively explores sulfur-containing molecules for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). sigmaaldrich.comresearchgate.net The inclusion of sulfur atoms, often as thioether or thiophene (B33073) units, can significantly influence the material's electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net Research has shown that methylthio side chains can improve the hole mobility in organic semiconductors. researchgate.net

The thioether group in this compound acts as an electron-donating group, enriching the benzene ring with electron density. This characteristic is desirable for p-type (hole-transporting) semiconductor materials. sigmaaldrich.com Furthermore, intermolecular interactions involving sulfur atoms (e.g., S-S contacts) can facilitate favorable solid-state packing, which is essential for efficient charge transport in crystalline organic semiconductor films. researchgate.net By incorporating this compound into larger conjugated systems, such as oligo- or polythiophenes, benzothiophenes, or other heteroacenes, researchers can develop new semiconductors with tailored properties. researchgate.netcore.ac.uk These materials could find use as the active layer in transistors or as host materials in the emissive layer of OLEDs. google.comrsc.org

Table 2: Properties of a Thioether-Substituted Organic Semiconductor

CompoundKey Structural FeatureHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)Reference
Methylthio-substituted BAI derivativeMethylthio side chains-5.70-3.730.014 researchgate.net
Non-methylthio-substituted BAI derivativeNo thioether group-5.81-3.700.004 researchgate.net

The development of functional polymers and advanced coatings often relies on monomers with specific properties. This compound can be envisioned as a monomer precursor for novel polymers. By introducing polymerizable functionalities, such as vinyl, acrylate, or ethynyl (B1212043) groups, onto the benzene ring, it could be used in various polymerization reactions.

The resulting polymers would incorporate the thioether moiety into their structure, potentially imparting useful characteristics to the final material. For example, sulfur-containing polymers are known for their high refractive index, making them suitable for optical applications. They can also exhibit good adhesion to metal surfaces and contribute to anti-corrosion properties in advanced coatings. sigmaaldrich.com The n-butyl group would aid in processability and could influence the mechanical properties of the polymer, such as its flexibility and glass transition temperature.

Functionalization for Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the design of large, ordered structures held together by non-covalent interactions. mdpi.com Host-guest chemistry, a subfield of supramolecular chemistry, involves creating host molecules with specific cavities that can selectively bind guest molecules. core.ac.uk

This compound serves as a potential building block (or tecton) for constructing larger, more complex host molecules. acs.org A prominent example of sulfur-containing host molecules is the thiacalixarenes. These are macrocycles made from phenol (B47542) units linked by sulfur atoms. researchgate.net By synthesizing a phenolic derivative of this compound, it could be used in the cyclization reaction to form a novel thiacalixarene. The ethylthio and n-butyl groups would be located on the "lower" or "upper" rim of the calixarene (B151959) cavity, influencing its size, shape, and chemical environment. This would allow for the tuning of the host's binding properties, making it selective for specific guest molecules, which is a key goal in the development of chemical sensors and molecular recognition systems. researchgate.net

Biological Activity and Environmental Considerations of 1 N Butyl 4 Ethylthio Benzene and Analogues

Antimicrobial Activity Studies of Related Thioether Compounds

Thioether compounds, which are characterized by a sulfur atom connected to two organic groups, have shown a wide range of antimicrobial activities.

Antibacterial Efficacy and Structure-Activity Relationships

Thioether derivatives have demonstrated notable antibacterial properties, with their effectiveness closely linked to their chemical structures. For instance, a series of novel thioether pleuromutilin (B8085454) derivatives were synthesized and showed potent in vitro antibacterial activity, with some compounds having a Minimum Inhibitory Concentration (MIC) as low as 0.031–0.063 μg/mL. acs.org Structure-activity relationship (SAR) studies revealed that the incorporation of various heteroaromatic substituents into the C14 side chain was key to their efficacy. acs.org Further optimization of these compounds led to derivatives with increased hydrophilicity and good in vivo efficacy in mouse models of systemic infection. acs.org

In another study, quinazolinone thioether linked 5-aryl-1,2,4-triazoles were synthesized and evaluated for their antimicrobial activity. tandfonline.com The results indicated that compounds with a p-substitution on the 5-aryl group exhibited better in vitro antimicrobial activity, particularly against C. albicans and E. coli. tandfonline.com Similarly, 23-modified derivatives of 5-O-mycaminosyltylonolide, where the hydroxyl group was replaced by a thioether among other functionalities, possessed excellent in vitro activity against various aerobic and anaerobic bacteria. nih.gov SAR studies on thiazole (B1198619) derivatives have also highlighted the importance of an additional aryl substituent in the thioether series for promising antibacterial and antifungal activities. nih.govmdpi.com

The principal phytochemicals in garlic, which include oil-soluble organosulfur compounds like allicin (B1665233), ajoenes, and allyl sulfides, exhibit a range of antibacterial activities, including bactericidal, antibiofilm, antitoxin, and anti-quorum sensing actions against a wide array of bacteria, even multi-drug resistant strains. frontiersin.org

Table 1: Antibacterial Activity of Selected Thioether Derivatives

Compound Class Specific Examples Key Structural Features Antibacterial Efficacy (MIC/Inhibition)
Thioether Pleuromutilin Derivatives Compounds 52, 55 Heteroaromatic substituents on C14 side chain MIC = 0.031–0.063 μg/mL acs.org
Quinazolinone Thioether Linked 5-Aryl-1,2,4-Triazoles NSS-T4, -T6 p-substitution on the 5-aryl group Good potency against C. Albicans and E. coli tandfonline.com
23-Modified 5-O-Mycaminosyltylonolide Derivatives C-23 thioether derivatives Thioether group at C-23 position Excellent in vitro activity against aerobic and anaerobic bacteria nih.gov

Antifungal Efficacy and Mechanism of Action Research

Several thioether derivatives have been investigated for their antifungal properties. For instance, novel acetophenone (B1666503) derivatives containing 1,3,4-thiadiazole-2-thioethers showed significant inhibitory effects against several plant pathogenic fungi. rsc.org The mechanism of action for one of the target compounds was found to involve altering the permeability of the cell membrane, which affects the growth of the hyphae and leads to their death. rsc.org

Similarly, a series of menthol (B31143) derivatives containing a 1,2,4-triazole-thioether moiety exhibited good inhibitory activity against various fungi, with some compounds showing inhibition rates as high as 93.3% against Physalospora piricola at a concentration of 50 μg/mL. nih.gov Another study on 4-acyl-3-amino-1,2,4-triazole-thioether derivatives containing a natural pinene structure also reported good to excellent antifungal activity against Physalospora piricola. sioc-journal.cn Molecular docking studies suggested that these compounds may act by binding to the active cavity of succinate (B1194679) dehydrogenase (SDH). sioc-journal.cn

Furthermore, pimprinine (B1677892) derivatives containing 1,3,4-oxadiazole-5-thioether moieties have been shown to exhibit efficient antifungal activities, potentially by targeting succinate dehydrogenase (SDH). researchgate.net Quinoline (B57606) thioether derivatives have also been synthesized and evaluated, with some showing significant antifungal activity. researchgate.net Structure-activity relationship analysis revealed that the presence of an alkene group in the thioether side chain enhanced the antifungal activity. researchgate.net

Table 2: Antifungal Activity and Proposed Mechanism of Action of Thioether Derivatives

Compound Class Target Fungi Antifungal Efficacy Proposed Mechanism of Action
Acetophenone derivatives with 1,3,4-thiadiazole-2-thioethers T. cucumeris, G. saubinetii EC50 values of 22.2 and 21.5 μg/mL, respectively rsc.org Alters cell membrane permeability rsc.org
Menthol derivatives with 1,2,4-triazole-thioether Physalospora piricola 93.3% inhibition at 50 μg/mL nih.gov Not specified
4-Acyl-3-amino-1,2,4-triazole-thioethers with pinene Physalospora piricola Good to excellent activity sioc-journal.cn Binds to succinate dehydrogenase (SDH) active cavity sioc-journal.cn
Pimprinine derivatives with 1,3,4-oxadiazole-5-thioether Various plant fungi Efficient antifungal activities researchgate.net Targets succinate dehydrogenase (SDH) researchgate.net
Quinoline thioether derivatives Sclerotinia sclerotiorum, Physalospora piricola >80% inhibition at 50 μg/mL researchgate.net Not specified

Anti-inflammatory and Analgesic Research of Related Derivatives

Organosulfur compounds, including thioethers, have been recognized for their anti-inflammatory properties. nih.govumn.edu For example, thiacremonone, a sulfur compound isolated from garlic, has demonstrated anti-inflammatory and anti-arthritic properties by inhibiting NF-kappaB activation. nih.gov This inhibition appears to be mediated through interaction with the sulfhydryl group of NF-kappaB molecules. nih.gov The anti-inflammatory effects of garlic are also attributed to its ability to inhibit NF-κB signaling. frontiersin.org

A series of thioether derivatives of 2-chloro-3-methylquinoxaline (B189447) were synthesized and screened for their in vivo anti-inflammatory activity. researchgate.net Several of these compounds were found to possess good anti-inflammatory activity in the carrageenan-induced rat paw edema model, with one compound showing 40.09% inhibition. researchgate.net The presence of halogen-substituted aromatic amines was noted to enhance the anti-inflammatory effect. researchgate.net

Additionally, plant-derived organosulfur compounds like sulforaphane (B1684495) and allicin are known for their anti-inflammatory effects. nih.govmu-varna.bg These compounds can reduce the expression of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various interleukins. nih.gov A novel compound isolated from Sclerochloa dura, 1-O-(3-O-linolenoyl-6-deoxy-6-sulfo-α-D-glucopyranosyl)-glycerol, was found to be an effective inhibitor of arachidonic acid release, a key step in the inflammatory cascade. shd-pub.org.rs

Research into Other Bioactive Properties (e.g., Antiviral, Antihypertensive)

The diverse structures of thioether derivatives have prompted investigations into other bioactive properties. Several studies have reported the antiviral activities of thioether-containing compounds. For instance, a series of 1,3,4-oxadiazole (B1194373) thioether 4H-chromen-4-one derivatives demonstrated striking inhibitory effects against various plant viruses, including the tobacco mosaic virus (TMV). acs.org One compound, A9, exhibited a strong binding capacity to the virus, far superior to the commercial agent ningnanmycin. acs.org Myricetin derivatives containing a thioether quinoline moiety also showed remarkable anti-TMV activity, with one compound having a curative activity EC50 value of 169.0 μg/mL. nih.gov The mechanism of action is believed to involve strong binding to the tobacco mosaic virus coat protein. nih.gov

In the realm of antihypertensive research, certain thioether derivatives have shown promise. Thienopyrimidinedione derivatives have been explored as potential antihypertensive agents. acs.org Additionally, some quinazolinone derivatives containing a thioether structure at the 2-position have been reported to have antihypertensive activity. researchgate.net A study on (2-aminoethyl)thiourea derivatives found that the 2,6-dichlorophenyl analogue possessed potent oral antihypertensive activity in hypertensive rat and dog models. nih.gov

Table 3: Other Bioactive Properties of Thioether Derivatives

Bioactive Property Compound Class Specific Examples/Findings
Antiviral 1,3,4-Oxadiazole thioether 4H-chromen-4-one derivatives Compound A9 showed strong binding to tobacco mosaic virus. acs.org
Antiviral Myricetin derivatives with thioether quinoline moiety Compound B6 had a curative EC50 of 169.0 μg/mL against TMV. nih.gov
Antihypertensive Thienopyrimidinedione derivatives Investigated as potential antihypertensive agents. acs.org
Antihypertensive 2-Thioether quinazolinone derivatives Reported to possess antihypertensive activity. researchgate.net
Antihypertensive (2-aminoethyl)thiourea derivatives 2,6-dichlorophenyl analogue showed potent oral activity. nih.gov

Environmental Fate and Transport Studies of Related Aryl Thioethers and Benzene (B151609) Derivatives

The environmental behavior of aryl thioethers and benzene derivatives is crucial for understanding their persistence and impact on ecosystems.

Biodegradation Pathways and Microbial Interactions

The biodegradation of long-chain n-alkylbenzenes is carried out by various fungi and bacteria. asm.org Generally, the process begins with the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic group, followed by β-oxidation. asm.org For example, Alcanivorax sp. strain MBIC 4326 can grow on n-undecylbenzene and n-hexadecylbenzene as the sole source of carbon and energy, processing the alkyl side chain primarily through β-oxidation. asm.org Similarly, a Bacillus species has been shown to metabolize alkylbenzene sulphonate homologues by first desulphonating the aromatic moiety, followed by oxidation of the alkyl side chain via a β-oxidation pathway. nih.gov

The biodegradation of alkylbenzenes can be influenced by various environmental factors. For instance, the presence of heavy metals can inhibit the biodegradation of alkylbenzenes by microbial strains like Bacillus and Pseudomonas. core.ac.uk The biodegradation of alkylbenzenes under denitrifying conditions can also be suppressed by certain chemical inhibitors. nih.gov

Porous poly(aryl thioether)s have been synthesized and show exceptional chemical stability, even under harsh conditions such as strong acids and bases. nih.gov This suggests that such compounds could be persistent in the environment. However, the reversible nature of the synthesis reaction could potentially be exploited for recycling these materials. nih.gov The primary concern regarding the environmental impact of metal-catalyzed synthesis of aryl thioethers is the potential loss of precious or heavy metal catalysts into waste streams. acsgcipr.org

Table 4: Biodegradation of Alkylbenzene and Aryl Thioether Derivatives

Compound Class Microorganism(s) Biodegradation Pathway Influencing Factors
n-Alkylbenzenes Alcanivorax sp. Initial oxidation of terminal methyl group followed by β-oxidation of the alkyl side chain. asm.org Availability of the compound as a sole carbon source. asm.org
Alkylbenzene Sulphonates Bacillus sp. Desulphonation of the aromatic moiety followed by β-oxidation of the alkyl side chain. nih.gov Presence of specific enzymes like sulphite-cytochrome c reductase. nih.gov
Alkylbenzenes (e.g., Toluene, Ethylbenzene) Bacillus sp., Pseudomonas sp. Degradation of the alkylbenzenes. core.ac.uk Inhibition by heavy metals (e.g., cadmium, nickel, zinc). core.ac.uk
Poly(aryl thioether)s Not specified Highly resistant to degradation. nih.gov Potential for catalyzed reversible reaction for recycling. nih.gov

Environmental Distribution and Persistence in Academic Contexts

The environmental fate of a chemical compound, encompassing its distribution across various environmental compartments and its persistence, is a critical area of academic research. For 1-n-Butyl-4-(ethylthio)benzene, while direct, comprehensive environmental studies are limited, its structural characteristics as an alkylthiobenzene allow for scientifically grounded inferences based on the behavior of analogous compounds and general principles of environmental chemistry. Such analogues include other alkylated thiobenzenes, benzothiazoles, and the organophosphate insecticide fenthion (B1672539), which contains a methylthiophenyl moiety.

Environmental Distribution

The distribution of this compound in the environment is governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These parameters dictate its tendency to partition into air, water, soil, or sediment. Compounds with similar structures, like other alkylthiobenzenes and their derivatives, have been detected in various environmental matrices, suggesting potential pathways for distribution.

Research on related compounds indicates that alkylthiobenzenes can be introduced into the environment through industrial discharges and non-point sources. For instance, benzothiazole (B30560) and its derivatives, which share the core benzene and sulfur-containing functional group, are recognized as high-production-volume chemicals used in various industrial and consumer products. bcpc.orgdocumentsdelivered.com Their widespread use has led to their ubiquitous occurrence in diverse environmental compartments, from surface water to indoor dust. bcpc.orgdocumentsdelivered.com This suggests that this compound, if released, could also be found in similar environmental sinks.

Studies on benzene and its alkylated derivatives, such as ethylbenzene (B125841), show they are common environmental contaminants due to emissions from industrial and transportation activities. nih.gov While these compounds are more volatile than this compound, their presence in both air and water provides a model for the potential distribution of substituted benzenes. nih.govnih.gov

The environmental survey conducted by the Ministry of the Environment in Japan in FY 2005 detected O-3-methyl-4-(methylthio)phenyl phosphorothioate (B77711) (fenthion) in surface water, highlighting that compounds with a methylthio-phenyl group can be present in aquatic environments. env.go.jp

Table 1: Potential Environmental Distribution of this compound Based on Analogue Studies

Environmental CompartmentLikelihood of PresenceRationale Based on Analogue Behavior
Water Moderate to HighFenthion, a compound with a methylthiophenyl group, has been detected in surface water. env.go.jp Benzothiazoles are frequently found in various water bodies. bcpc.orgdocumentsdelivered.com
Soil and Sediment HighAlkylphenols and their derivatives, which are structurally related, partition effectively into sediments due to high Kow values. fao.org Fenthion adsorbs strongly to soil particles.
Air Low to ModerateWhile benzene and ethylbenzene are volatile, the larger butyl and ethylthio groups on this compound likely reduce its volatility, leading to lower concentrations in the atmosphere compared to its more volatile analogues. nih.gov
Biota PossibleBioaccumulation potential exists, as seen with some persistent organic pollutants. However, specific data for this compound is lacking.

This table is generated based on inferences from the environmental behavior of structurally similar compounds and is intended for academic discussion.

Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to degradation processes, including biodegradation, photodegradation, and chemical hydrolysis. The structure of this compound, with its stable benzene ring and alkyl and thioether functional groups, suggests a degree of persistence.

Biodegradation: The biodegradation of organosulfur compounds is a complex process. wur.nl Research on the anaerobic biodegradation of petroleum-related compounds has shown that the degradation of aromatic compounds can be influenced by the available electron acceptors. wur.nlresearchgate.net While some organosulfur compounds are biodegradable, the presence of a stable benzene ring can confer resistance. Studies on benzene degradation show that it can be slow under anaerobic conditions. wur.nlnih.gov The alkyl chains on this compound may be more susceptible to initial microbial attack than the aromatic ring.

Photodegradation: Sunlight can play a significant role in the degradation of sulfur-containing chemicals in surface waters. documentsdelivered.com Research on thioanisole (B89551) (methyl phenyl sulfide), a simpler analogue, has shown that it undergoes photodegradation to its corresponding sulfoxide (B87167) and subsequently to the sulfone. documentsdelivered.com This process is often mediated by reactive species like the carbonate radical present in natural waters. documentsdelivered.com Fenthion also follows a similar photodegradation pathway, with fenthion sulfoxide being a major product. documentsdelivered.com It is highly probable that this compound would undergo a similar photo-oxidation process, with the sulfur atom being oxidized to a sulfoxide and then a sulfone.

The persistence of pesticides in soil is influenced by their chemical structure and availability. bcpc.org Generally, increased stability to electrophilic attack, as would be expected from the electron-donating alkyl and ethylthio groups, can contribute to persistence. bcpc.org

Table 2: Estimated Persistence and Degradation Pathways of this compound

Degradation ProcessLikelihood of OccurrencePrimary Degradation Products (Predicted)Influencing Factors
Biodegradation ModerateOxidized alkyl chains, hydroxylated aromatic ring, cleavage of the thioether bond.Microbial community composition, presence of oxygen and other electron acceptors, nutrient availability. wur.nl
Photodegradation High (in sunlit surface waters)1-n-Butyl-4-(ethylsulfinyl)benzene (sulfoxide), 1-n-Butyl-4-(ethylsulfonyl)benzene (sulfone).Sunlight intensity, presence of photosensitizers and reactive species like carbonate radicals. documentsdelivered.com
Chemical Hydrolysis LowUnlikely to be a major pathway under typical environmental pH conditions due to the stability of the thioether and C-C bonds.pH, temperature.

This table presents predicted degradation pathways and products based on established chemical principles and studies of analogous compounds.

Future Research Directions and Unexplored Avenues for 1 N Butyl 4 Ethylthio Benzene

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of aryl sulfides has traditionally relied on methods that can be inefficient or environmentally taxing. organic-chemistry.org Future research on 1-n-Butyl-4-(ethylthio)benzene should prioritize the development of novel, sustainable synthetic pathways.

Current and Proposed Synthetic Strategies:

A plausible, albeit conventional, route to synthesize this compound could involve a two-step process:

Friedel-Crafts Alkylation: The introduction of the n-butyl group onto a benzene (B151609) ring. nih.gov

Thioetherification: The subsequent introduction of the ethylthio group.

However, these classical methods often present challenges such as catalyst waste and the use of harsh reagents. researchgate.net

Future Sustainable Approaches:

Metal-Free Catalysis: Recent advancements have demonstrated the synthesis of aryl sulfides under metal-free conditions, which is a more environmentally friendly approach. organic-chemistry.orgchemrxiv.org Research could focus on adapting these methods, such as using diaryliodonium salts or sulfite-promoted reactions, for the synthesis of this compound. organic-chemistry.orgchemrxiv.org

Odorless Thiol Surrogates: The use of thiols in synthesis is often problematic due to their foul smell and propensity for air oxidation. mdpi.comresearchgate.net Future synthetic designs could employ odorless and stable thiol surrogates like xanthates. mdpi.comresearchgate.net

Catalytic Dehydrative Thioetherification: A promising green alternative involves the direct coupling of alcohols with thiols, with water being the only byproduct. chemrevlett.com Exploring the use of various catalysts, including those based on molybdenum or zinc, for the dehydrative thioetherification step could lead to more sustainable processes. chemrevlett.com

One-Pot Syntheses: Developing a one-pot synthesis, possibly starting from commercially available precursors and proceeding via a transalkylation or a tandem Friedel-Crafts/thioetherification reaction, would significantly improve efficiency and reduce waste. organic-chemistry.orgnih.gov

A comparative table of potential synthetic routes is presented below.

Synthetic Route Key Reagents/Catalysts Potential Advantages Areas for Research
Traditional Friedel-Crafts & Thiolation AlCl₃, n-Butyl Halide, EthanethiolWell-established reactionImproving regioselectivity, reducing catalyst waste, handling of odorous thiols
Metal-Free Arylation Diaryliodonium Salts, Organic BaseAvoids transition metal contaminationOptimization for alkyl aryl sulfides, scalability
Sulfite-Promoted Synthesis Rongalite, Alkyl Halide, Aryl DisulfideMild, metal-free, rapid reaction times organic-chemistry.orgAdaptation to a two-component system for this compound
Xanthate-Based Synthesis Potassium Ethyl XanthateOdorless, stable, and low-cost sulfur source researchgate.netInvestigating the coupling of a butylated benzene derivative with the xanthate
Dehydrative Thioetherification Benzylic Alcohols, Thiols, Metal Catalysts (e.g., ZnCl₂)Atom-economical, water as a byproduct chemrevlett.comApplication to non-benzylic alcohols and optimization for the specific substrates

Advanced Characterization Techniques and Data Interpretation

A thorough characterization of this compound is essential for understanding its properties and for quality control in any potential application. While basic analytical data exists, a more in-depth spectroscopic analysis is required.

Future research should focus on employing a suite of advanced spectroscopic and analytical techniques to build a comprehensive data profile for this compound.

Proposed Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be useful for purity assessment and analysis of reaction mixtures.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, confirming the presence of key functional groups.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction would provide definitive information on the molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

A table of expected, yet to be experimentally verified, spectroscopic data is provided below.

Technique Expected Observations
¹H NMR Multiplets for the n-butyl chain, a triplet and quartet for the ethylthio group, and signals in the aromatic region showing a para-substitution pattern.
¹³C NMR Distinct signals for each carbon in the n-butyl and ethylthio groups, and four signals for the para-substituted benzene ring.
FTIR (cm⁻¹) C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-S stretching vibrations.
HRMS (m/z) A molecular ion peak corresponding to the exact mass of C₁₂H₁₈S.

Deeper Mechanistic Studies of Reactivity and Transformations

Understanding the reaction mechanisms involved in the synthesis and potential transformations of this compound is fundamental for optimizing reaction conditions and exploring new chemical behaviors.

Areas for Mechanistic Investigation:

Synthesis Mechanism: Elucidating the precise mechanism of the chosen synthetic route is paramount. For instance, if a Friedel-Crafts alkylation is used, studies could investigate the potential for carbocation rearrangements and how to control the regioselectivity. researchgate.net If a metal-catalyzed cross-coupling is employed, the catalytic cycle, including oxidative addition and reductive elimination steps, should be studied.

Oxidation of the Thioether: Thioethers can be oxidized to sulfoxides and sulfones, which have different chemical and physical properties. youtube.com A detailed study of the controlled oxidation of this compound would be valuable, as the resulting sulfoxides and sulfones could have their own unique applications.

C-S Bond Cleavage: Investigating the conditions under which the C-S bond can be selectively cleaved would open up possibilities for using this compound as a building block in further synthetic transformations. acs.org

Mechanistic studies could employ a combination of kinetic analysis, isotopic labeling, and computational modeling to map out the reaction pathways and identify key intermediates and transition states.

Exploration of New Applications in Emerging Technologies

While aryl sulfides are known to be important in pharmaceuticals and materials science, the potential applications of this compound have not been explored. researchgate.netresearchgate.net Its molecular structure, featuring a rigid aromatic core with two flexible alkyl chains, suggests several intriguing possibilities.

Potential Application Areas:

Liquid Crystals: The elongated, somewhat rigid structure of this compound is reminiscent of molecules known to exhibit liquid crystalline properties. The presence of the sulfur atom could impart specific electronic and polarizability characteristics. Research should be directed towards synthesizing and characterizing this compound and its derivatives for potential use in display technologies. Related compounds like 1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene are known in this field. thermofisher.com

Organic Electronics: Thiophene-containing polymers are widely used in organic electronics. The thioether linkage in this compound could also facilitate intermolecular electronic interactions. This compound could be investigated as a building block for organic semiconductors or as a component in organic light-emitting diodes (OLEDs).

Pharmaceutical Scaffolding: The thioether motif is present in numerous biologically active compounds. researchgate.net this compound could serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The n-butyl and ethyl groups could be further functionalized to modulate properties like solubility and receptor binding.

High-Performance Lubricants and Additives: The combination of an aromatic ring and alkyl chains with a polarizable sulfur atom suggests that this compound might have interesting properties as a lubricant or as an additive in formulations, potentially offering thermal stability and specific surface interactions.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry offers a powerful tool for accelerating the discovery of new materials by predicting their properties before they are synthesized. youtube.comed.gov This approach can be applied to this compound to design novel derivatives with tailored characteristics.

Future Computational Research:

Property Prediction: Using methods like Density Functional Theory (DFT), the electronic properties (e.g., HOMO/LUMO levels, bandgap), optical properties, and conformational preferences of this compound can be calculated. These predictions can guide the selection of suitable applications.

Derivative Design: In silico design of new derivatives can be performed by systematically modifying the structure of this compound. For example, the length of the alkyl chains, the position of the substituents, and the introduction of other functional groups can be varied to tune the properties for specific applications like liquid crystals or organic semiconductors.

Reaction Modeling: Computational modeling can be used to study the reaction mechanisms of the synthesis and transformations of this compound, complementing experimental studies. nih.gov

A systematic computational screening of derivatives could rapidly identify promising candidates for synthesis and experimental validation, significantly streamlining the research and development process.

Q & A

Q. What are the common synthesis routes for 1-n-Butyl-4-(ethylthio)benzene, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Friedel-Crafts alkylation : Reacting benzene derivatives with n-butyl halides in the presence of Lewis acids (e.g., AlCl₃) .
  • Thioether formation : Using ethyl mercaptan (HSCH₂CH₃) with a halogenated precursor (e.g., 1-n-Butyl-4-bromobenzene) under basic conditions (NaOH/EtOH) .
    Optimization strategies :
    • Vary temperature (40–80°C) and solvent polarity (e.g., DMF vs. THF) to improve yield.
    • Use catalytic systems (e.g., Pd for cross-couplings) to reduce side reactions .

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

Key methods include:

Technique Application Interpretation Tips
NMR Confirm structure and purity.Look for characteristic shifts: δ 0.9–1.5 ppm (n-butyl CH₂/CH₃), δ 2.5–3.0 ppm (ethylthio SCH₂) .
GC-MS Detect impurities and byproducts.Compare fragmentation patterns with reference libraries .
IR Identify functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) .

Validation : Cross-check data with computational simulations (e.g., DFT for NMR predictions) .

Q. How should stability studies be designed to determine the optimal storage conditions for this compound?

  • Experimental design :
    • Store samples under varying conditions (e.g., -20°C, 4°C, RT) and monitor degradation via HPLC/GC-MS over 6–12 months .
    • Test sensitivity to light, oxygen, and humidity using sealed vials with desiccants .
  • Key metrics : Track changes in purity, color, and solubility. For example, decomposition above 6°C may necessitate refrigeration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography to confirm assignments .
  • Isotopic labeling : Use deuterated analogs (e.g., n-butyl-d₉) to clarify ambiguous peaks in complex spectra .
  • Collaborative analysis : Share raw data with computational chemists to model spectroscopic behavior .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound in cross-coupling reactions?

  • Kinetic studies : Monitor reaction progress under varying temperatures to determine activation energy and rate laws .
  • Isotope tracing : Introduce ¹³C or ³⁴S labels to track bond formation/cleavage sites .
  • Theoretical modeling : Use DFT calculations to identify transition states and intermediates .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Molecular docking : Simulate interactions with catalysts (e.g., Pd complexes) to predict regioselectivity .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Machine learning : Train models on existing data to forecast yields under untested conditions .

Q. How do steric and electronic effects of the n-butyl and ethylthio groups influence the compound’s reactivity?

  • Steric effects : The bulky n-butyl group may hinder electrophilic substitution at the para position, favoring meta products in certain reactions .
  • Electronic effects : The electron-donating ethylthio group activates the benzene ring toward electrophiles but deactivates it toward nucleophiles .
  • Experimental validation : Compare reaction outcomes with analogs (e.g., 1-n-Butyl-4-methoxybenzene) to isolate steric/electronic contributions .

Q. What experimental precautions are critical when handling this compound due to its sulfur content?

  • Safety protocols : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S) .
  • Waste disposal : Neutralize residues with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental release .
  • Material compatibility : Avoid copper-based equipment, as thioethers can catalyze corrosion .

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

  • In vitro assays : Use fluorescence quenching or SPR to measure binding affinity to proteins .
  • Toxicity screening : Evaluate cytotoxicity in cell lines (e.g., HEK293) and compare with structurally similar compounds .
  • Metabolic profiling : Incubate with liver microsomes to identify phase I/II metabolites via LC-MS .

Q. What are the best practices for reproducing synthetic procedures reported in literature?

  • Parameter documentation : Record exact solvent grades, catalyst batches, and stirring rates .
  • Error analysis : Replicate experiments ≥3 times and report standard deviations for yields .
  • Open data sharing : Publish raw spectral files and chromatograms for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.